4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde
Description
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is a quinoline derivative characterized by a dimethylamino group at position 4, a methoxy group at position 8, a methyl group at position 2, and a carbaldehyde moiety at position 4. Quinoline scaffolds are renowned for their diverse biological activities, including antitumor, antimicrobial, and antimalarial properties . This compound’s structural complexity arises from its substitution pattern, which influences its electronic properties and reactivity. Its synthesis typically involves Pfitzinger reactions or Pd-catalyzed cross-coupling strategies, as seen in related quinoline derivatives .
Properties
CAS No. |
89446-17-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-12(16(2)3)11-6-10(8-17)7-13(18-4)14(11)15-9/h5-8H,1-4H3 |
InChI Key |
VZTSVYQGSWRLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)OC)C=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with 8-methoxy-2-methylquinoline under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Another method involves the Heck reaction, where 4-(dimethylamino)vinylbenzene is reacted with 6- or 7-bromoquinoxalines in the presence of palladium acetate.
Industrial Production Methods
Industrial production of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carboxylic acid.
Reduction: 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde, in cancer therapy. Quinoline compounds have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.
- Case Study : A series of quinoline derivatives were tested for their cytotoxic effects against human cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a promising avenue for developing new anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde | HeLa | 12.5 |
| Quinoline Derivative A | HT-29 | 15.3 |
| Quinoline Derivative B | HeLa | 10.7 |
Antimalarial Efficacy
The structure-activity relationship of quinoline derivatives has also been explored in the context of antimalarial activity. Compounds similar to 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde have shown promising results against Plasmodium falciparum.
- Case Study : A study evaluated various quinoline analogues for their antiplasmodial activity, revealing that modifications at specific positions significantly influenced efficacy. Compounds with methoxy groups demonstrated enhanced activity compared to their unsubstituted counterparts .
| Compound | Antimalarial Activity (EC50) |
|---|---|
| 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde | 28.6 nM |
| Analog A | 41.2 nM |
| Analog B | 21.0 nM |
Antibacterial Properties
Quinoline derivatives have also been investigated for their antibacterial properties, particularly against multidrug-resistant strains. The synthesis of new analogues has led to the discovery of compounds with potent antibacterial activity.
- Case Study : A series of quinoline-based compounds were synthesized and screened against various bacterial strains, including E. coli and Staphylococcus aureus. Some derivatives exhibited significant inhibition zones, indicating strong antibacterial potential .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde | E. coli | 13.7 ± 0.58 |
| Biquinoline Derivative A | Staphylococcus aureus | 15.0 ± 0.75 |
Molecular Modeling Studies
Molecular docking studies have been employed to understand the binding interactions of quinoline derivatives with biological targets, aiding in the rational design of new therapeutics.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It can also interact with nucleic acids, affecting their structure and function. The presence of the dimethylamino and methoxy groups enhances its ability to participate in charge-transfer interactions, making it useful in various biochemical assays .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-donating groups (e.g., OMe, NMe₂) enhances solubility and modulates electronic properties, impacting reactivity in cross-coupling reactions .
- Synthetic Flexibility: Pfitzinger reactions (used for the target compound) enable rapid access to quinoline-4-carboxylic acids, whereas Pd-catalyzed methods offer regioselective arylations .
Key Observations :
- Carbaldehyde vs. Carboxylates : The carbaldehyde group in the target compound may enhance bioactivity compared to carboxylate derivatives (e.g., 6a,b), which exhibit weaker cytotoxicity .
- Role of Methoxy Groups: Methoxy substituents (e.g., at position 8) are common in antimalarial quinolines (e.g., Primaquine derivatives) and may synergize with amino groups for target binding .
Physicochemical Properties
Functional groups influence physicochemical behavior:
| Property | 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde | 5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde | 4k (Chlorophenyl/methoxyphenyl) |
|---|---|---|---|
| Solubility | Moderate (polar substituents) | Low (oxo group reduces polarity) | Low (aromatic substituents) |
| LogP | ~2.5 (estimated) | ~1.8 | ~3.0 |
| Reactivity | High (aldehyde for further derivatization) | Moderate (stable oxo group) | Low (stable aryl groups) |
Key Observations :
- The carbaldehyde group in the target compound provides a reactive handle for synthesizing Schiff bases or hydrazones, expanding its utility in drug design .
Biological Activity
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is a synthetic compound that belongs to the quinoline class of heterocyclic compounds. Quinoline derivatives have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is C13H14N2O2. The compound features a quinoline ring system substituted with a dimethylamino group, a methoxy group, and an aldehyde functional group, which are critical for its biological activity.
Anticancer Activity
Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, a study evaluating various quinoline derivatives reported that compounds with specific substitutions at the 2 and 4 positions of the quinoline ring showed enhanced antiproliferative activity against cancer cell lines. The IC50 values for some derivatives ranged from 0.03 to 4.74 µM, indicating potent activity against various cancer types .
Table 1 summarizes the antiproliferative activity of selected quinoline derivatives:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde | TBD | TBD |
| Compound A | 0.03 | HT-29 |
| Compound B | 1.35 | HepG2 |
| Compound C | 2.06 | SGC-7901 |
Case Study: A recent study highlighted the effectiveness of a related compound in inducing apoptosis in breast cancer cells through the activation of caspase pathways, suggesting that similar mechanisms may be applicable to 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde .
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain compounds exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups like methoxy enhances this activity by improving solubility and interaction with bacterial targets.
Table 2 presents findings on the antibacterial activity of quinoline derivatives:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde | TBD | E. coli |
| Compound D | 13.7 ± 0.58 | S. aureus |
| Compound E | TBD | Pseudomonas aeruginosa |
Case Study: A study on related quinoline compounds showed that modifications at the C-6 position significantly influenced their antibacterial efficacy, indicating potential for optimizing the structure of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde for enhanced activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of specific substituents can dramatically influence pharmacological properties:
- Dimethylamino Group : Enhances electron density on the nitrogen atom, potentially increasing interaction with biological targets.
- Methoxy Group : Improves lipophilicity and solubility, facilitating better cellular uptake.
- Aldehyde Functionality : May participate in key interactions with enzymes or receptors involved in cancer progression or microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
